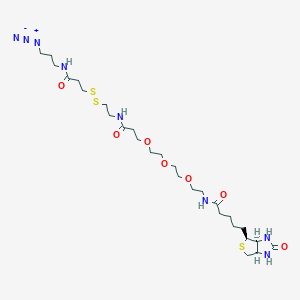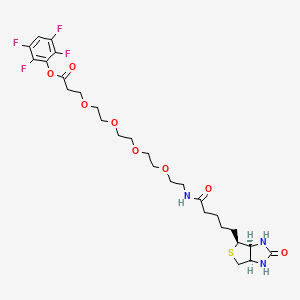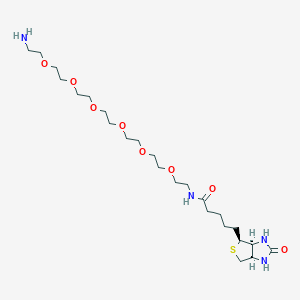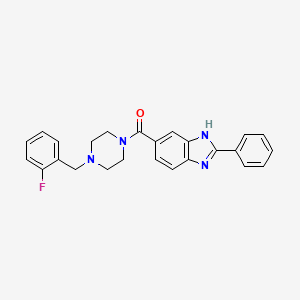
BMS-37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-37 is a novel inhibitor of PD-1/PD-L1 immune checkpoint.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Hepatitis C Virus Infection Treatment:
- BMS-605339, a tripeptidic inhibitor, has shown promise in the treatment of hepatitis C virus infection. It was designed to improve the potency of earlier prototypes, leading to the identification of a clinical compound, BMS-605339, with significant antiviral activity in patients with hepatitis C (Scola et al., 2014).
HIV-1 Inhibition:
- BMS-378806 is a small molecule HIV-1 inhibitor that blocks viral entry into cells. It demonstrates potent inhibitory activity against various HIV-1 strains and exhibits low cytotoxicity. Its mechanism involves binding to gp120 and inhibiting the interaction between the HIV-1 envelope protein and cellular CD4 receptors (Lin et al., 2003).
Hematopoietic Stem Progenitor Cells Engraftment Acceleration:
- A study on bone marrow expressed antimicrobial cationic peptide LL-37 showed that it enhances the responsiveness of hematopoietic stem/progenitor cells (HSPCs) to an SDF-1 gradient and accelerates their engraftment after transplantation. This suggests potential applications in improving the efficacy of bone marrow transplants (Wu et al., 2011).
Treatment of B-cell Malignancies:
- The small molecule inhibitor TW-37, targeting the Bcl-2 protein family, has shown effectiveness across a spectrum of B-cell tumors. It induces apoptosis in malignant B-lymphocytes, suggesting its potential as a therapeutic strategy for treating B-cell malignancies (Al-Katib et al., 2009).
MicroRNA-378 in Non-Small Cell Lung Cancer Brain Metastasis:
- Research on microRNA-378 associated with non-small cell lung cancer brain metastasis shows that it promotes cell migration, invasion, and tumor angiogenesis, potentially serving as a biomarker for characterizing brain metastasis in lung cancer patients (Chen et al., 2012).
Biodegradable Metals:
- Studies on biodegradable metals (BM) have revealed their potential applications in medical devices. The focus is on developing corrodible metals for use in various medical applications, with emphasis on Mg-based, Fe-based, and other BMs (Witte, 2018).
Development of Immunotherapy:
- The development of a novel Fc-engineered monoclonal antibody to CD37 with enhanced ADCC and high proapoptotic activity shows promise for the treatment of B-cell malignancies. This antibody depletes normal B cells and malignant B cells, suggesting its potential for clinical development (Heider et al., 2011).
Eigenschaften
Molekularformel |
C27H32N2O4 |
|---|---|
Molekulargewicht |
448.563 |
IUPAC-Name |
N-(2-((2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)ethyl)acetamide |
InChI |
InChI=1S/C27H32N2O4/c1-19-22(11-8-12-24(19)21-9-6-5-7-10-21)18-33-23-15-26(31-3)25(27(16-23)32-4)17-28-13-14-29-20(2)30/h5-12,15-16,28H,13-14,17-18H2,1-4H3,(H,29,30) |
InChI-Schlüssel |
OYNIISWIMDFFAF-UHFFFAOYSA-N |
SMILES |
CC(NCCNCC1=C(OC)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-37; BMS 37; BMS37 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B1192325.png)

![(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide](/img/structure/B1192340.png)
